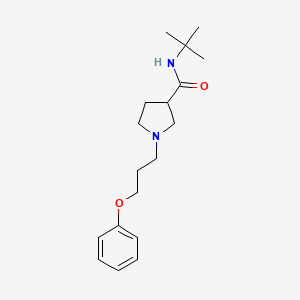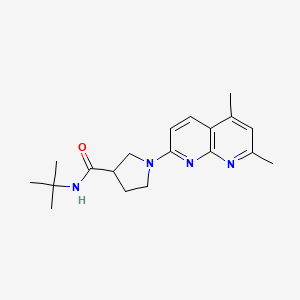![molecular formula C20H25N7 B6472277 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 2640966-77-2](/img/structure/B6472277.png)
2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex chemical entity that falls within the family of pyridine derivatives. This compound is notable for its unique structural features which provide diverse reactivity and applicability in various scientific research fields, including chemistry, biology, and medicine. The presence of multiple heteroatoms and functional groups in its structure contributes to its versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves a multi-step process:
Step 1: The initial step usually includes the synthesis of the pyridine core via a cyclization reaction.
Step 2: Subsequent steps involve the functionalization of the pyridine core to introduce the desired substituents, such as the piperazine and pyrimidine groups.
Step 3:
Key reaction conditions include:
Catalysts: Commonly used catalysts like palladium or nickel.
Solvents: Organic solvents like dichloromethane or acetonitrile.
Temperatures: Reactions may be carried out at temperatures ranging from ambient to elevated temperatures (e.g., 25-150°C).
Industrial Production Methods
On an industrial scale, the synthesis of this compound might involve:
Optimized reaction conditions: for higher yield and purity.
Flow chemistry techniques: for continuous production.
Advanced purification methods: such as crystallization and chromatography to achieve high purity.
化学反応の分析
Types of Reactions
The compound 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can undergo several types of reactions, including:
Oxidation: Using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like lithium aluminum hydride or hydrogen gas.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like sodium hydroxide or sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium, elevated temperature.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Substitution: Sodium hydroxide in water, reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions used but may include various substituted derivatives of the original compound.
科学的研究の応用
The compound has numerous scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for constructing more complex molecules.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, such as antiviral or anticancer agents.
Industry: Utilized in the development of new materials with specialized properties, like catalysts or polymers.
作用機序
The mechanism by which this compound exerts its effects can vary depending on its application. Generally, it can interact with molecular targets through:
Binding to receptors: Modulating the activity of specific biological pathways.
Inhibiting enzymes: Affecting the catalytic activity of enzymes involved in critical biological processes.
Altering gene expression: Modifying the expression of genes related to disease states.
類似化合物との比較
Similar Compounds
2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
2-{4-[4-(methylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Uniqueness
The presence of a dimethylamino group provides unique electronic and steric properties.
The specific arrangement of functional groups leads to distinct reactivity patterns and biological activities compared to similar compounds.
特性
IUPAC Name |
2-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7/c1-14-11-18(25(2)3)24-20(22-14)27-9-7-26(8-10-27)19-16(13-21)12-15-5-4-6-17(15)23-19/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEBZWVSCQURNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=C4CCCC4=N3)C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-tert-butyl-1-[(2-chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6472197.png)
![N-tert-butyl-1-[(2,5-dimethylphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6472199.png)
![3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6472215.png)
![4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6472217.png)
![3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6472249.png)
![N-[1-(3-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472255.png)
![2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6472256.png)
![N-[1-(5-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472264.png)


![1-cyclopropanecarbonyl-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6472295.png)
![1-[4-(4-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6472300.png)
![N-{1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6472301.png)

